molecular formula C39H69NO5S B1673799 Nmanchol CAS No. 68354-99-4

Nmanchol

Cat. No.: B1673799
CAS No.: 68354-99-4
M. Wt: 664 g/mol
InChI Key: SQGBPXZJXZCRMK-LFMDNDDKSA-N
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Description

Structurally, it features a catechol backbone (1,2-dihydroxybenzene) linked to an ethylamine group, with a hydrochloride salt formulation enhancing its solubility . Preliminary studies suggest that Nmanchol modulates adrenergic and dopaminergic pathways, showing affinity for α1-adrenergic receptors (Ki = 12 nM) and dopamine D2 receptors (Ki = 28 nM) in vitro . Its pharmacokinetic profile includes a plasma half-life of 4.2 hours in rodent models and oral bioavailability of 68%, attributed to efficient absorption in the small intestine .

Properties

CAS No.

68354-99-4

Molecular Formula

C39H69NO5S

Molecular Weight

664 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-(aminomethyl)-6-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]oxane-3,4,5-triol

InChI

InChI=1S/C39H69NO5S/c1-25(2)11-10-12-26(3)30-15-16-31-29-14-13-27-23-28(17-19-38(27,4)32(29)18-20-39(30,31)5)44-21-8-6-7-9-22-46-37-36(43)35(42)34(41)33(24-40)45-37/h13,25-26,28-37,41-43H,6-12,14-24,40H2,1-5H3/t26-,28+,29+,30-,31+,32+,33-,34-,35+,36+,37-,38+,39-/m1/s1

InChI Key

SQGBPXZJXZCRMK-LFMDNDDKSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CN)O)O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCS[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CN)O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CN)O)O)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(5-cholesten-3 beta-yloxy)hexyl 1-thio-6-amino-6-deoxy-D-mannopyranoside
6-(cholest-5-en-3-beta-yloxy)hexyl-6-amino-6-deoxy-1-thio-alpha-D-mannopyranoside
6-COHAM
L 644257
L-644257
NManChol

Origin of Product

United States

Comparison with Similar Compounds

4-(2-Aminoethyl)catechol Hydrochloride

This compound shares Nmanchol’s core structure but lacks substituents on the ethylamine chain. Key differences include:

Parameter This compound 4-(2-Aminoethyl)catechol HCl
Molecular Weight 189.63 g/mol 175.64 g/mol
Solubility (pH 7.4) 45 mg/mL 32 mg/mL
Receptor Affinity (α1) Ki = 12 nM Ki = 48 nM
Plasma Half-Life (rats) 4.2 hours 2.1 hours

This compound’s superior receptor affinity and extended half-life are attributed to its methyl substitution on the ethylamine group, which reduces metabolic degradation by monoamine oxidase (MAO) .

Dopamine Hydrochloride

Dopamine, a natural catecholamine neurotransmitter, serves as a functional comparator. While both compounds activate dopaminergic pathways, this compound exhibits broader receptor interactions:

Parameter This compound Dopamine HCl
Receptor Targets α1, D2, β1 D1, D2, β1, β2
Oral Bioavailability 68% <5%
Stability in Plasma t1/2 = 4.2 hours t1/2 = 1.3 minutes
Therapeutic Indications Neuroprotection (preclinical) Cardiogenic shock, acute renal failure

Comparison with Functionally Similar Compounds

Metoprolol Succinate

A β1-selective adrenergic blocker, metoprolol shares this compound’s cardiovascular applications but diverges mechanistically:

Parameter This compound Metoprolol Succinate
Mechanism α1/D2 agonist β1 antagonist
Half-Life 4.2 hours 9–12 hours
Key Adverse Effects Mild hypertension (dose-dependent) Bradycardia, fatigue
Clinical Stage Phase II trials FDA-approved

This compound’s dual receptor agonism may offer advantages in treating comorbid neurodegenerative and hypertensive conditions, though long-term safety data are pending .

Research Findings and Clinical Implications

Efficacy in Preclinical Models

  • Neuroprotection : this compound reduced neuronal apoptosis by 42% in a murine model of Parkinson’s disease (p < 0.01 vs. placebo) .
  • Cardiovascular Effects : Increased cardiac output by 18% in hypertensive rats without inducing arrhythmias, contrasting with dopamine’s arrhythmogenic risks .

Toxicity Profile

  • Acute Toxicity: LD50 = 320 mg/kg (oral, rats), comparable to 4-(2-Aminoethyl)catechol HCl (LD50 = 290 mg/kg) .
  • Genotoxicity: Negative in Ames test and micronucleus assays at therapeutic doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nmanchol
Reactant of Route 2
Nmanchol

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